molecular formula C18H24O3 B3087873 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177835-40-3

4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No. B3087873
CAS RN: 1177835-40-3
M. Wt: 288.4 g/mol
InChI Key: PGBWLTVDGGWTEE-UHFFFAOYSA-N
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Description

4-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, otherwise known as 4-t-Butyl-7-hydroxychromen-2-one, is an important organic compound that has been studied extensively in recent years. This compound has a wide range of applications, from being used as an intermediate in the synthesis of other compounds to its use in scientific research.

Scientific Research Applications

Regioselective Synthesis and Biological Applications

  • The compound is utilized in the regioselective synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, showcasing its utility in creating structurally complex molecules with potential for diverse chemical and biological applications (Bonacorso et al., 2017).

Material Science and Polymer Research

  • A new benzimidazole derivative, including 4'-tert-butyl derivatives, has been synthesized for use as the acceptor unit in donor–acceptor–donor type polymers. These materials are investigated for their electrochemical and optical properties, indicating their potential applications in electronic and optoelectronic devices (Ozelcaglayan et al., 2012).

Chemical Synthesis and Reactivity

  • The compound's derivatives have been explored for their reactivity in producing highly functionalized 4H-chromenes, demonstrating its versatility in synthetic organic chemistry and potential for generating bioactive molecules (Mohtat et al., 2017).

Anticancer and Analgesic Activities

  • Derivatives of the compound were evaluated for their anticancer activity against various cancer cell lines, showing promising results that could lead to the development of new therapeutic agents (El Malah et al., 2021).
  • Additionally, related spiro compounds have demonstrated significant analgesic activity, highlighting their potential as pain management solutions (Kirillov et al., 2012).

Photophysical Properties and Synthetic Utility

  • Novel synthetic pathways involving spiro compounds similar to 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one have been developed, with applications in creating new materials with specific photophysical properties. This opens up avenues for their use in designing fluorescent probes or materials for optoelectronic applications (Silva et al., 2021).

properties

IUPAC Name

4'-tert-butyl-7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17(2,3)12-6-8-18(9-7-12)11-15(20)14-5-4-13(19)10-16(14)21-18/h4-5,10,12,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBWLTVDGGWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

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